molecular formula C8H20N2 B147491 N,N,N',N'-Tetramethyl-1,3-butanediamine CAS No. 97-84-7

N,N,N',N'-Tetramethyl-1,3-butanediamine

Cat. No. B147491
CAS RN: 97-84-7
M. Wt: 144.26 g/mol
InChI Key: AXFVIWBTKYFOCY-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethyl-1,3-butanediamine is a chemical compound that is used as a ligand in coordination chemistry and as a reagent in organic synthesis. It is known for its ability to form stable complexes with various metals and to facilitate polymerization reactions.

Synthesis Analysis

The synthesis of related compounds often involves the use of N,N,N',N'-Tetramethyl-1,3-butanediamine as a ligand or as a part of the catalytic system. For instance, the n-butyllithium/N,N,N',N'-tetramethylethylenediamine system is utilized to polymerize 1,3-cyclohexadiene, resulting in a "living" polymer with a narrow molecular weight distribution . This demonstrates the compound's role in the precise control of polymerization processes.

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of N,N,N',N'-Tetramethyl-1,3-butanediamine, they do mention similar ligands, such as N,N'-bis(2-pyridylmethyl)-1,3-propanediamine, which form complexes with various metal ions . The molecular structure of N,N,N',N'-Tetramethyl-1,3-butanediamine would similarly be expected to facilitate the coordination to metal ions, influencing the geometry and electronic properties of the resulting complexes.

Chemical Reactions Analysis

The chemical reactivity of N,N,N',N'-Tetramethyl-1,3-butanediamine can be inferred from its use in polymerization reactions. It is involved in the living anionic polymerization of 1,3-cyclohexadiene and can copolymerize with styrene and butadiene . The compound's reactivity is crucial for the synthesis of polymers with specific properties and narrow molecular weight distributions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N,N',N'-Tetramethyl-1,3-butanediamine are not explicitly detailed in the provided papers. However, its role in polymerization reactions suggests that it is a strong nucleophile and has the ability to stabilize carbanionic centers, which is essential for living polymerization processes . Its solubility, boiling point, and other physical properties would be important for its handling and use in various chemical reactions.

Relevant Case Studies

The papers provided do not include case studies directly related to N,N,N',N'-Tetramethyl-1,3-butanediamine. However, the living anionic polymerization of 1,3-cyclohexadiene using a related system can serve as a case study to understand the compound's role in synthesizing polymers with desirable characteristics . Additionally, the synthesis of transition-metal complexes with a similar ligand provides insight into the types of coordination chemistry that N,N,N',N'-Tetramethyl-1,3-butanediamine might be involved in .

Scientific Research Applications

CO2 Capture

N,N,N',N'-Tetramethyl-1,3-butanediamine has been studied for its potential application in post-combustion CO2 capture. It exhibits promising properties as a bicarbonate forming absorbent, showing competitive formation of monoprotonated and diprotonated diamines, which are relevant in the absorption process. This was demonstrated through pH measurements, continuous flow methods for CO2 absorption, and NMR spectroscopy (Xiao et al., 2020).

Electrophoretic Separation of Proteins

The compound has been used effectively as a running electrolyte additive for electrophoretic separation of basic proteins in bare fused-silica capillaries. It influences the electroosmotic flow and migration behavior of proteins, demonstrating its utility in protein electrophoresis (Corradini & Cannarsa, 1995).

Vapour–Liquid Equilibria Studies

Research on binary mixtures of N,N,N',N'-tetramethyl-1,3-butanediamine with n-heptane or cyclohexane revealed insights into excess molar volumes, enthalpies, and vapour pressures. These findings are significant for understanding the thermodynamics of such mixtures (Dahmani, Mokbel, & Jose, 2002).

Catalysis

It has been used as an efficient catalyst in the Baylis–Hillman reaction of cycloalkenones. This application benefits from the stabilization of the zwitterionic intermediate through ion–dipole interactions, leading to increased reaction rates (Lee, Gowrisankar, & Kim, 2004).

Formation of Ionic Adducts

Studies have shown its reaction with fluorine-containing β-diketones, leading to the formation of ionic adducts. This is significant for understanding the chemistry of such compounds and their potential applications (Gupta, Twamley, & Shreeve, 2005).

Uranyl Complexes

N,N,N',N'-Tetramethyl-1,4-butanediamine was used in the study of uranyl complexes with p-t-butylcalix[8]arene. This research provides insights into the structural and interaction properties of such complexes (Harrowfield, Ogden, Sobolev, & White, 2021).

Safety And Hazards

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” is highly flammable . It slowly decomposes in air and is water-soluble . It can burn in air to give toxic NOx gases . It neutralizes acids in exothermic reactions to form salts plus water .

Future Directions

“N,N,N’,N’-Tetramethyl-1,3-butanediamine” is an efficient electrolyte additive during the separation of tricyclic antidepressant by capillary zone electrophoresis . This suggests potential future applications in the field of analytical chemistry, particularly in the separation and analysis of complex mixtures.

properties

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine
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InChI

InChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3
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InChI Key

AXFVIWBTKYFOCY-UHFFFAOYSA-N
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Canonical SMILES

CC(CCN(C)C)N(C)C
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Molecular Formula

C8H20N2
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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DSSTOX Substance ID

DTXSID0026121
Record name N,N,N',N'-Tetramethyl-1,3-butanediamine
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Molecular Weight

144.26 g/mol
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Physical Description

N,n,n',n'-tetramethyl-1,3-butanediamine is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
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Boiling Point

329 °F at 760 mmHg (NTP, 1992)
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Flash Point

114 °F (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Density

0.802 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

1.64 mmHg at 68 °F (NTP, 1992), 1.64 [mmHg]
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Product Name

N,N,N',N'-Tetramethyl-1,3-butanediamine

CAS RN

97-84-7
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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Record name N1,N1,N3,N3-Tetramethyl-1,3-butanediamine
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Melting Point

less than -148 °F (NTP, 1992)
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
D Corradini, G Cannarsa - Electrophoresis, 1995 - Wiley Online Library
The effect of N,N,N′,N′‐tetramethyl‐1,3‐butanediamine (TMBD) in the running electrolyte on the electroosmotic flow and the migration behavior of four standard basic proteins in …
C Dell'Aquila - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
Five tricyclic antidepressants (TADs), desipramyne, nortriptyline, imipramine, doxepin and amitriptyline, were separated by using the N,N,N′,N′-tetramethyl-1,3-butanediamine (TMBD…
Number of citations: 46 www.sciencedirect.com
ME Goldberg, HE Johnson - Toxicology and Applied Pharmacology, 1962 - Elsevier
The acute toxicologic and pharmacologic effects of two foam catalyst amines have been determined. This work has been undertaken with the view of elucidating the possible ocular …
Number of citations: 10 www.sciencedirect.com
D Corradini, G Cannarsa, C Corradini… - …, 1996 - Wiley Online Library
The electrophoresis of ε‐N‐2‐furoylmethyl‐L‐lysine (furosine) was studied in an attempt to develop a method for the identification and quantitation of this compound in processed food. …
A Dahmani, I Mokbel, J Jose - Fluid phase equilibria, 2002 - Elsevier
Experimental data are reported of excess molar volumes and excess molar enthalpies of binary mixtures of N,N,N′,N′-tetramethyl-1,3-butanediamine + n-heptane or + cyclohexane …
Number of citations: 10 www.sciencedirect.com
SP Verevkin, Y Chernyak - The Journal of Chemical Thermodynamics, 2012 - Elsevier
Vapor pressures of four aliphatic propanediamines including N-methyl-1,3-propanediamine (MPDA), N,N-dimethyl-1,3-propanediamine (DMPDA), N,N-diethyl-1,3-propanediamine (…
Number of citations: 20 www.sciencedirect.com
DM White, HJ Klopfer - Journal of Polymer Science Part A‐1 …, 1972 - Wiley Online Library
Copper‐amine catalyst systems which polymerize 2‐methyl‐6‐phenylphenol to high molecular weight polymer are described. With CuCl and N,N,N ′,N′‐tetramethyl‐1,3‐…
Number of citations: 20 onlinelibrary.wiley.com
D Corradini, A De Rossi, I Nicoletti - Chromatographia, 2011 - Springer
This paper reports the results of a study performed to investigate the dependence of the performance of protein separation by capillary zone electrophoresis (CZE) on the anionic …
Number of citations: 1 link.springer.com
WE Walker, RM Manyik, KE Atkins, ML Farmer - Tetrahedron Letters, 1970 - Elsevier
Research and Development Department, Union Carbide Corporation" hemicals and Plastics, South Charleston, W. Va.(Received in USA 11 August 1970; received in UK for publication …
Number of citations: 80 www.sciencedirect.com
KG Flynn, DR Nenortas - The Journal of Organic Chemistry, 1963 - ACS Publications
The kinetics of the reactions of phenyl isocyanate with 2-ethylhexanol, methanol, and deuterium methoxide, in the presence of some amine catalysts, have been investigated. A new …
Number of citations: 64 pubs.acs.org

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